molecular formula C11H9NO2S B8584008 3-[(1H-Indol-3-yl)sulfanyl]prop-2-enoic acid CAS No. 61164-48-5

3-[(1H-Indol-3-yl)sulfanyl]prop-2-enoic acid

Cat. No.: B8584008
CAS No.: 61164-48-5
M. Wt: 219.26 g/mol
InChI Key: WQCWYVLSYDGDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1H-Indol-3-yl)sulfanyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61164-48-5

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

3-(1H-indol-3-ylsulfanyl)prop-2-enoic acid

InChI

InChI=1S/C11H9NO2S/c13-11(14)5-6-15-10-7-12-9-4-2-1-3-8(9)10/h1-7,12H,(H,13,14)

InChI Key

WQCWYVLSYDGDBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SC=CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

-- A mixture of 35.0 g (0.5 mole) of propiolic acid, 97 g (0.5 mole) of 3-mercaptoindole and 500 ml of 1N NaOH solution is stirred for 1 hour at 95° C. The solution is cooled and the precipitated solid washed with water and discarded. The filtrate is acidified with 4N HCl and the gummy precipitate extracted with ether. The ether is dried and evaporated and the residue recrystallized from 250 ml of acetonitrile to give 88 g of product, mp 172°-173° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.